Cas no 475995-74-5 (N-Octanoyl 4-hydroxysphinganine)

N-Octanoyl 4-hydroxysphinganine is a synthetic sphingolipid derivative characterized by an octanoyl chain linked to the amino group of 4-hydroxysphinganine. This compound serves as a valuable intermediate in sphingolipid research, particularly for studying ceramide metabolism and signaling pathways. Its hydroxyl group at the C4 position enhances its solubility and reactivity, making it suitable for biochemical and cell-based studies. The octanoyl moiety provides a balance between hydrophobicity and stability, facilitating membrane integration while maintaining manageable handling properties. Researchers utilize this analog to investigate lipid-protein interactions, enzymatic processing, and sphingolipid-related biological processes, offering insights into cellular regulation and potential therapeutic targets.
N-Octanoyl 4-hydroxysphinganine structure
475995-74-5 structure
商品名:N-Octanoyl 4-hydroxysphinganine
CAS番号:475995-74-5
MF:C26H53NO4
メガワット:443.703
CID:3161722
PubChem ID:11517895

N-Octanoyl 4-hydroxysphinganine 化学的及び物理的性質

名前と識別子

    • N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
    • N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
    • 475995-74-5
    • Cer(t18:0/8:0)
    • C8 Phytoceramide (t18:0/8:0)
    • Q27156409
    • SCHEMBL21428458
    • N-Octanoyl-Phytosphingosine
    • N-((2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl)octanamide
    • CHEBI:82842
    • N-08:0 Phytosphingosine, N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae), powder
    • N-capryloylphytosphingosine
    • N-Octanoylphytosphingosine
    • N-caprylylphytoceramide
    • DTXSID10467928
    • N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide
    • N-octanoyl-4-hydroxysphinganine
    • 249728-93-6
    • N-Octanoyl 4-hydroxysphinganine
    • インチ: InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1
    • InChIKey: XQNJLWJVISBYSS-GSLIJJQTSA-N
    • ほほえんだ: CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O

計算された属性

  • せいみつぶんしりょう: 443.39745917g/mol
  • どういたいしつりょう: 443.39745917g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 23
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.9
  • トポロジー分子極性表面積: 89.8Ų

N-Octanoyl 4-hydroxysphinganine セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

N-Octanoyl 4-hydroxysphinganine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N231770-10mg
N-Octanoyl 4-hydroxysphinganine
475995-74-5
10mg
$ 1045.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N87350-25mg
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
475995-74-5
25mg
¥11858.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N87350-50mg
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
475995-74-5
50mg
¥19428.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026090-10mg
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99%
475995-74-5 99%
10mg
¥5454 2024-05-23
TRC
N231770-5mg
N-Octanoyl 4-hydroxysphinganine
475995-74-5
5mg
$ 650.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860609P-5MG
N-08:0 Phytosphingosine
475995-74-5
5mg
¥3356.96 2023-11-02
A2B Chem LLC
AG29310-25mg
N-octanoyl 4-hydroxysphinganine (SaccharoMyces Cerevisiae)
475995-74-5 >99%
25mg
$3601.00 2024-04-20
A2B Chem LLC
AG29310-5mg
N-octanoyl 4-hydroxysphinganine (SaccharoMyces Cerevisiae)
475995-74-5 >99%
5mg
$1205.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N87350-10mg
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
475995-74-5
10mg
¥5928.0 2021-09-08
Larodan
56-1162-4-5mg
N-Octanoyl-Phytosphingosine
475995-74-5 >98%
5mg
€252.00 2025-03-07

N-Octanoyl 4-hydroxysphinganine 関連文献

N-Octanoyl 4-hydroxysphinganineに関する追加情報

Exploring the Biochemical Significance of N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) in Modern Research

In the rapidly evolving field of lipidomics and bioactive sphingolipids, N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) has emerged as a compound of significant interest. This synthetic analog of sphinganine, featuring an octanoyl chain and a hydroxyl group at the C4 position, is increasingly studied for its potential roles in cellular signaling, membrane biology, and therapeutic applications. Researchers are particularly intrigued by its structural similarity to naturally occurring sphingolipids, which are critical components of cell membranes and key players in apoptosis, inflammation, and metabolic regulation.

The growing demand for sphingolipid derivatives in biomedical research aligns with current trends in personalized medicine and nutraceuticals. A 2023 PubMed analysis revealed a 40% increase in publications mentioning hydroxylated sphinganine analogs compared to the previous decade, reflecting their relevance in studying neurodegenerative diseases and metabolic disorders. The compound's unique N-acyl chain length (C8) offers distinct physicochemical properties, making it a valuable tool for investigating lipid-protein interactions—a hot topic in drug delivery system design.

From a technical perspective, N-Octanoyl 4-hydroxysphinganine serves as a crucial reference standard in mass spectrometry-based lipid profiling. Its detection in LC-MS workflows helps researchers identify endogenous sphingolipid metabolites, addressing the common challenge of isomer differentiation in lipidomics. This application has gained traction with the rise of multi-omics integration approaches, where users frequently search for "lipid identification techniques" or "sphingolipid quantification methods." The compound's stability under analytical conditions makes it particularly suitable for method validation in clinical research settings.

The cosmetic and dermatological industries have shown remarkable interest in 4-hydroxysphinganine derivatives, driven by consumer demand for bioactive skincare ingredients. Formulators are exploring this compound's potential as a ceramide precursor, with patent databases showing a 120% increase in related applications since 2020. This aligns with Google Trends data indicating spikes in searches for "barrier repair lipids" and "sphingolipid-based moisturizers." The octanoyl modification may enhance skin permeability while maintaining biological activity—a key consideration in transdermal delivery system development.

In agricultural biotechnology, researchers are investigating N-acyl sphinganine analogs as potential elicitors of plant defense mechanisms. The compound's structural features mimic those of natural plant sphingolipids involved in pathogen response pathways. This application taps into the growing market for sustainable crop protection solutions, where search queries like "lipid-based biostimulants" and "ceramide signaling in plants" have increased by 65% year-over-year according to SEMrush data.

Quality control aspects of N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) remain a critical discussion point in scientific forums. Analytical certificates typically specify ≥95% purity by HPLC, with particular attention to sphingoid base stereochemistry—a common pain point for researchers working with chiral lipid analogs. Recent improvements in chiral stationary phase chromatography have addressed previous challenges in enantiomeric separation, as evidenced by discussions in chromatography-focused subreddits and ResearchGate threads.

The compound's storage requirements (−20°C under inert atmosphere) and solubility profile (recommended in ethanol:water mixtures) frequently appear in technical queries. These practical considerations are especially relevant for laboratories implementing high-throughput sphingolipid screening platforms. Supplier documentation now increasingly includes stability data under various pH conditions—information highly sought after by pharmaceutical developers working on lipid-based formulations.

Emerging applications in gut microbiome research have further expanded the scientific community's interest in hydroxylated sphinganine derivatives. Preliminary studies suggest these compounds may influence microbial community composition through membrane-modulating effects. This intersects with trending searches for "dietary lipids and microbiome" and "bioactive lipids in digestive health," representing a promising interdisciplinary research frontier.

As lipid research continues to advance, N-Octanoyl 4-hydroxysphinganine stands as a versatile biochemical tool with applications spanning from basic science to translational medicine. Its ongoing characterization contributes valuable insights to the larger sphingolipidomics field while addressing practical challenges in lipid analysis and formulation science. The compound's multifaceted relevance ensures its continued importance in addressing current biological questions and technological needs across multiple industries.

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